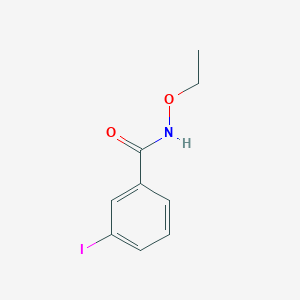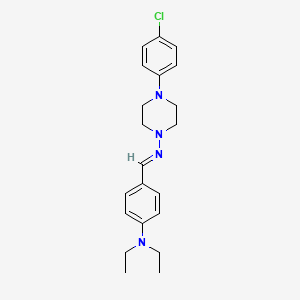
1-(Morpholin-4-ylmethyl)-3-prop-2-enylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Morpholin-4-ylmethyl)-3-prop-2-enylurea is an organic compound that features a morpholine ring attached to a urea moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Morpholin-4-ylmethyl)-3-prop-2-enylurea typically involves the reaction of morpholine with an appropriate isocyanate or carbamate. One common method is the Mannich reaction, where morpholine reacts with formaldehyde and a secondary amine to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1-(Morpholin-4-ylmethyl)-3-prop-2-enylurea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Wissenschaftliche Forschungsanwendungen
1-(Morpholin-4-ylmethyl)-3-prop-2-enylurea has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: This compound can be used in the study of enzyme inhibition and protein interactions.
Industry: It can be used in the production of polymers and other advanced materials.
Wirkmechanismus
The mechanism of action of 1-(Morpholin-4-ylmethyl)-3-prop-2-enylurea involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes, affecting various biochemical pathways. The morpholine ring and urea moiety play crucial roles in binding to the active sites of target proteins .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Methyl-1-morpholin-4-ylmethyl-2,6-diphenylpiperidin-4-one: This compound also features a morpholine ring and has applications in medicinal chemistry.
3-(Morpholin-4-ylmethyl)-1,3-benzothiazole-2-thione: Another compound with a morpholine ring, used in various chemical reactions.
Uniqueness
1-(Morpholin-4-ylmethyl)-3-prop-2-enylurea is unique due to its specific structure, which combines a morpholine ring with a urea moiety
Eigenschaften
CAS-Nummer |
6969-65-9 |
|---|---|
Molekularformel |
C9H17N3O2 |
Molekulargewicht |
199.25 g/mol |
IUPAC-Name |
1-(morpholin-4-ylmethyl)-3-prop-2-enylurea |
InChI |
InChI=1S/C9H17N3O2/c1-2-3-10-9(13)11-8-12-4-6-14-7-5-12/h2H,1,3-8H2,(H2,10,11,13) |
InChI-Schlüssel |
LSTAOXAJFDFKFP-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCNC(=O)NCN1CCOCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


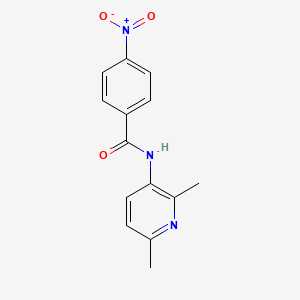

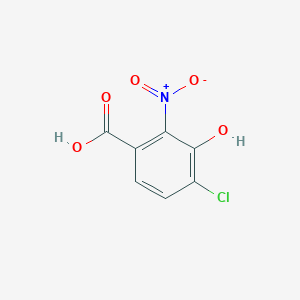
![2-[(4-chlorophenyl)sulfonylamino]-N-[(E)-(3-prop-2-enoxyphenyl)methylideneamino]benzamide](/img/structure/B15081752.png)
![3-methyl-8-[(2-oxopropyl)sulfanyl]-7-(propan-2-yl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B15081754.png)
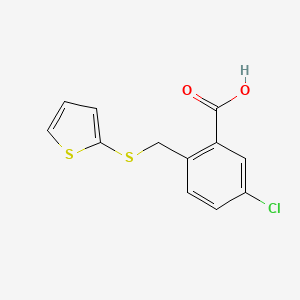
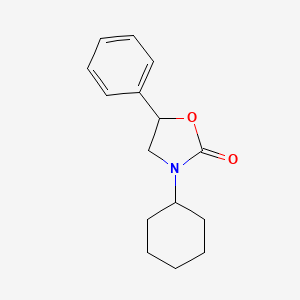
![[(2E)-2-(1-hexadecylquinolin-4(1H)-ylidene)ethylidene]propanedinitrile](/img/structure/B15081770.png)
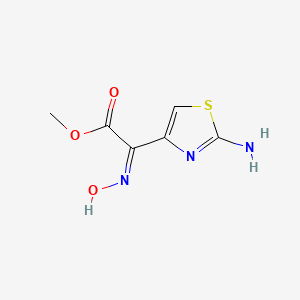
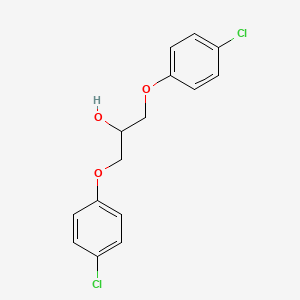

![N~1~-[4-(1-adamantyl)-1,3-thiazol-2-yl]-N~2~-undecylethanediamide](/img/structure/B15081806.png)
